1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea
Description
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea is a synthetic urea derivative featuring a morpholine ring and a thiophene moiety. Its structure integrates a phenylurea backbone linked to a substituted ethyl group bearing both morpholino (a six-membered amine-oxygen heterocycle) and thiophen-2-yl (a five-membered sulfur-containing aromatic ring) groups. The compound’s synthesis typically involves multi-step reactions, such as coupling morpholine with thiophene derivatives under controlled conditions, as inferred from analogous procedures in and .
Properties
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-17(19-14-5-2-1-3-6-14)18-13-15(16-7-4-12-23-16)20-8-10-22-11-9-20/h1-7,12,15H,8-11,13H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLIRXHYFJDWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of morpholine with thiophene-2-carbaldehyde to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as ytterbium(III) triflate to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve yield and reduce reaction times. Additionally, microwave-assisted synthesis can be employed to further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted ureas or thiophenes.
Scientific Research Applications
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The morpholine ring can enhance the compound’s ability to interact with biological membranes, facilitating its entry into cells. The thiophene ring may contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea:
Analysis :
- Thiophene Role : The thiophen-2-yl group, present in both the target compound and beta-hydroxythiofentanyl, may contribute to aromatic stacking or sulfur-mediated interactions in biological systems .
- Urea vs. Amide : The urea moiety in the target compound and Ox-3 offers hydrogen-bonding capacity, unlike the amide or ester linkages in other analogues, which could influence target specificity .
Pharmacological and Physicochemical Properties
- Solubility: The morpholino group likely enhances water solubility compared to purely aromatic or lipophilic analogues like 1-(3-cyano-thiophen-2-yl)-3-phenylurea .
- Beta-hydroxythiofentanyl’s opioid activity highlights the pharmacological versatility of thiophene-containing compounds, though the target’s urea group may redirect its mechanism .
Analytical Characterization
- NMR : and highlight NH signal shifts in urea derivatives under varying concentrations, a property critical for assessing the target compound’s stability and intermolecular interactions .
- Crystallography : SHELX-based refinement () and Mercury CSD () tools are widely used for structural elucidation of similar compounds, suggesting applicability to the target’s crystal structure analysis .
Key Research Findings and Gaps
- Structural Insights: The morpholino-thiophene combination is underrepresented in literature compared to oxazoline or cyano-thiophene derivatives, warranting further exploration of its electronic and steric effects .
- Biological Data: No direct activity data exists for the target compound, unlike its diastereomeric analogue in , which showed uncompetitive inhibition (Ki = 0.7 µM) .
- Synthetic Optimization: The target’s synthesis () lacks yield or purity data, contrasting with detailed protocols for 1-(3-cyano-thiophen-2-yl)-3-phenylurea () .
Biological Activity
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea is a compound that has garnered attention for its potential biological activities. Its unique structural features, including a morpholine ring, a thiophene ring, and a phenylurea moiety, contribute to its diverse applications in medicinal chemistry and biological research.
The synthesis of this compound generally involves multi-step organic reactions. A common method includes the reaction of morpholine with thiophene-2-carbaldehyde, followed by reaction with phenyl isocyanate. Reaction conditions often utilize solvents like toluene and catalysts such as ytterbium(III) triflate to enhance efficiency .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It potentially inhibits certain enzymes by binding to their active sites, which blocks their activity. The morpholine ring enhances the compound's membrane permeability, facilitating cellular entry, while the thiophene ring contributes to stability and reactivity .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro assays indicate that it exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The compound exhibited IC50 values in the micromolar range, indicating its potential as a lead compound in cancer therapy .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the phenyl and thiophene rings can significantly influence the biological activity of the compound. For example, substituents on the phenyl ring have been shown to enhance anticancer activity, while variations in the thiophene structure can affect antimicrobial potency .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated significant apoptosis induction at concentrations above 10 µM, leading to cell cycle arrest in the G0/G1 phase .
- Study on Antimicrobial Properties : Research assessing its antibacterial effects revealed that the compound inhibited biofilm formation in E. coli, suggesting potential applications in treating infections associated with biofilm-forming bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
